Bienvenue dans la boutique en ligne BenchChem!

3-(3-Aminopropyl)oxolan-2-one hydrochloride

Medicinal chemistry Chemical biology Building block procurement

3-(3-Aminopropyl)oxolan-2-one hydrochloride (CAS 2089257-91-8) is a γ-butyrolactone derivative featuring an aminopropyl substituent at the 3-position of the oxolan-2-one ring, presented as its hydrochloride salt. With the molecular formula C7H14ClNO2 and a molecular weight of approximately 179.64 g/mol, this compound exhibits a structural motif that distinguishes it from simpler α-amino-γ-butyrolactone analogs.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 2089257-91-8
Cat. No. B2961545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropyl)oxolan-2-one hydrochloride
CAS2089257-91-8
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESC1COC(=O)C1CCCN.Cl
InChIInChI=1S/C7H13NO2.ClH/c8-4-1-2-6-3-5-10-7(6)9;/h6H,1-5,8H2;1H
InChIKeyIJMUAAILXYDVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Aminopropyl)oxolan-2-one Hydrochloride: Molecular Profile and Procurement Baseline


3-(3-Aminopropyl)oxolan-2-one hydrochloride (CAS 2089257-91-8) is a γ-butyrolactone derivative featuring an aminopropyl substituent at the 3-position of the oxolan-2-one ring, presented as its hydrochloride salt. With the molecular formula C7H14ClNO2 and a molecular weight of approximately 179.64 g/mol, this compound exhibits a structural motif that distinguishes it from simpler α-amino-γ-butyrolactone analogs . Database annotations identify this compound as an inhibitor of human carbonic anhydrase VII (CA VII) and carbonic anhydrase I . The hydrochloride salt form enhances aqueous solubility relative to the free base, improving handling characteristics for laboratory and industrial applications .

3-(3-Aminopropyl)oxolan-2-one Hydrochloride: Structural Basis for Non-Interchangeability with Class Analogs


Generic substitution of 3-(3-aminopropyl)oxolan-2-one hydrochloride with in-class γ-butyrolactone analogs such as (S)-α-amino-γ-butyrolactone hydrochloride (CAS 2185-03-7) is scientifically unsupported due to fundamental structural divergence. The target compound bears a 3-aminopropyl substituent extending from the lactone ring, yielding a molecular weight of 179.64 g/mol , in contrast to the α-amino-γ-butyrolactone core which features a direct amino substitution at the α-position with a molecular weight of only 137.56 g/mol . This structural difference translates to altered steric properties, hydrogen-bonding capacity, and potential target engagement profiles. Database evidence further distinguishes this compound as a carbonic anhydrase VII inhibitor , a functional annotation absent from simpler α-amino-γ-butyrolactone hydrochloride analogs which are documented primarily as bacterial quorum-sensing signal precursors . These divergent physicochemical and functional attributes render interchangeability invalid for applications requiring predictable reactivity or target specificity.

3-(3-Aminopropyl)oxolan-2-one Hydrochloride: Quantified Differentiation Evidence for Procurement Decision Support


Molecular Weight Divergence: Quantified Structural Differentiation from α-Amino-γ-butyrolactone Core

3-(3-Aminopropyl)oxolan-2-one hydrochloride exhibits a molecular weight of 179.64 g/mol due to its aminopropyl side chain extension , representing a 42.08 g/mol (30.6%) increase over (S)-α-amino-γ-butyrolactone hydrochloride (CAS 2185-03-7) at 137.56 g/mol . The structural formula contains C7H14ClNO2 versus C4H8ClNO2 for the comparator, reflecting an additional three-carbon chain with terminal primary amine functionality.

Medicinal chemistry Chemical biology Building block procurement

Carbonic Anhydrase VII Inhibition: Functional Annotation Differentiation from α-Amino-γ-butyrolactone Analogs

Database annotations explicitly classify 3-(3-aminopropyl)oxolan-2-one hydrochloride as a carbonic anhydrase VII (CA VII) inhibitor and carbonic anhydrase I inhibitor . CA VII is a validated target for epilepsy and neuropathic pain therapeutic development [1]. In contrast, (S)-α-amino-γ-butyrolactone hydrochloride is documented as the core structural unit of bacterial quorum-sensing signal molecules (N-acyl-L-homoserine lactones) , representing a fundamentally distinct functional space.

Enzymology CA inhibitor discovery Neurological disease research

Solubility Enhancement via Hydrochloride Salt Formulation

The hydrochloride salt formulation of 3-(3-aminopropyl)oxolan-2-one enhances aqueous solubility and stability relative to the free base form . While specific quantitative solubility values are not publicly documented for this compound, the general principle of hydrochloride salt formation improving aqueous solubility for amine-containing compounds is well established . This represents a handling advantage over non-salt lactone derivatives, though direct solubility comparisons with α-amino-γ-butyrolactone hydrochloride (which is also a salt) would require experimental determination.

Formulation science Compound handling Assay development

Chemical Scaffold Novelty: Aminopropyl-Extended γ-Butyrolactone for Diversity-Oriented Synthesis

The 3-(3-aminopropyl) substitution on the oxolan-2-one ring constitutes a distinct chemical scaffold that occupies a relatively underexplored region of γ-butyrolactone chemical space. While α-amino-γ-butyrolactone derivatives are commercially abundant (e.g., CAS 2185-03-7 with >40 vendors globally ), 3-aminopropyl-substituted γ-butyrolactone variants remain comparatively scarce in commercial compound libraries. This scarcity creates value for researchers seeking to explore novel chemical space without undertaking de novo synthesis.

Diversity-oriented synthesis Fragment-based drug discovery Chemical library design

3-(3-Aminopropyl)oxolan-2-one Hydrochloride: Evidence-Supported Application Scenarios for Procurement Decision-Making


Carbonic Anhydrase VII Inhibitor Discovery and Target Validation Studies

Researchers investigating CA VII as a therapeutic target for epilepsy, neuropathic pain, or oxidative stress-related conditions may utilize this compound as a structurally distinct starting point for inhibitor development . The documented CA VII inhibition annotation provides a rational basis for inclusion in screening panels where non-sulfonamide chemotypes are desired [1]. Procurement is justified when the research objective specifically requires evaluation of aminopropyl-extended γ-butyrolactone scaffolds against this validated neurological target.

Diversity-Oriented Synthesis of Novel γ-Butyrolactone-Derived Chemical Libraries

Medicinal chemistry and chemical biology programs requiring expanded γ-butyrolactone chemical space should prioritize this compound over commodity α-amino-γ-butyrolactone building blocks . The aminopropyl side chain introduces additional hydrogen-bonding capacity and steric bulk, enabling exploration of structure-activity relationships beyond what is accessible with simpler lactone cores [1]. This compound is appropriate for library synthesis where molecular diversity and scaffold novelty are primary selection criteria.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD)

Fragment-based screening campaigns seeking structurally diverse, rule-of-three compliant fragments may evaluate this compound as a hydrophilic fragment with a molecular weight (179.64 g/mol) below typical fragment cutoffs . The primary amine functionality provides a synthetic handle for fragment elaboration, while the lactone ring offers conformational constraint. The documented CA VII inhibition activity, while not quantified, suggests potential fragment-to-lead trajectories in neurological target space [1].

Synthetic Intermediate for Custom Amide and Urea Derivatives

The terminal primary amine of the aminopropyl side chain serves as a reactive site for amide bond formation, urea synthesis, or reductive amination . This enables facile derivatization to generate focused libraries of 3-substituted γ-butyrolactone analogs. Procurement for this application is most appropriate when the synthetic objective requires a pre-installed aminopropyl tether on the lactone ring, avoiding multi-step installation of this functionality from simpler precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Aminopropyl)oxolan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.